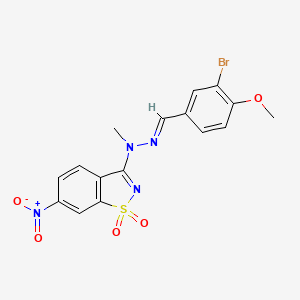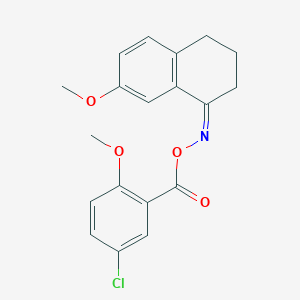
(4-nitrophenyl)(4-pyridinyl)methanone O-(2-methoxybenzoyl)oxime
Overview
Description
(4-nitrophenyl)(4-pyridinyl)methanone O-(2-methoxybenzoyl)oxime is a complex organic compound that features a combination of aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-nitrophenyl)(4-pyridinyl)methanone O-(2-methoxybenzoyl)oxime typically involves multiple steps. One common method starts with the preparation of (4-nitrophenyl)(4-pyridinyl)methanone, which is then reacted with O-(2-methoxybenzoyl)hydroxylamine under specific conditions to form the desired oxime. The reaction conditions often include the use of solvents like dichloromethane or ethanol and may require catalysts such as pyridine or triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems to monitor and adjust reaction parameters would ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
(4-nitrophenyl)(4-pyridinyl)methanone O-(2-methoxybenzoyl)oxime can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are typical for halogenation reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or alkylated aromatic compounds.
Scientific Research Applications
(4-nitrophenyl)(4-pyridinyl)methanone O-(2-methoxybenzoyl)oxime has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which (4-nitrophenyl)(4-pyridinyl)methanone O-(2-methoxybenzoyl)oxime exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or van der Waals forces, with these targets. This interaction can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
- (4-nitrophenyl)(4-pyridinyl)methanone O-(2-chlorobenzoyl)oxime
- (4-nitrophenyl)(4-pyridinyl)methanone O-(2-hydroxybenzoyl)oxime
- (4-nitrophenyl)(4-pyridinyl)methanone O-(2-methylbenzoyl)oxime
Uniqueness
(4-nitrophenyl)(4-pyridinyl)methanone O-(2-methoxybenzoyl)oxime is unique due to the presence of the methoxy group, which can influence its reactivity and interaction with other molecules. This functional group can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs.
Properties
IUPAC Name |
[(E)-[(4-nitrophenyl)-pyridin-4-ylmethylidene]amino] 2-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O5/c1-27-18-5-3-2-4-17(18)20(24)28-22-19(15-10-12-21-13-11-15)14-6-8-16(9-7-14)23(25)26/h2-13H,1H3/b22-19+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRIIRKDQOYLRDJ-ZBJSNUHESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)ON=C(C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)O/N=C(\C2=CC=C(C=C2)[N+](=O)[O-])/C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(Z)-(4-ethoxyphenyl)methylideneamino]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B3910319.png)
![N-{2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoethyl}-4-methyl-N-8-quinolinylbenzenesulfonamide](/img/structure/B3910323.png)
![N-[3-(6,9-dioxooctahydro-2H-pyrazino[1,2-a]pyrazin-2-yl)-3-oxopropyl]-4-methylbenzamide](/img/structure/B3910327.png)
![N'-[(E)-[5-NITRO-2-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE](/img/structure/B3910329.png)
![2-cyano-N-(2,3-dimethylphenyl)-3-[5-(phenylthio)-2-furyl]acrylamide](/img/structure/B3910335.png)
![N-[1-(1H-benzimidazol-2-yl)-2-(3-pyridinyl)vinyl]-4-methylbenzamide](/img/structure/B3910337.png)
![N'-{(E)-[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-4-methylbenzenesulfonohydrazide](/img/structure/B3910347.png)

![ethyl [3-acetyl-5-(acetylamino)-2-methyl-2,3-dihydro-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B3910363.png)
![N-{(E)-[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B3910376.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-[2-(methylthio)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B3910387.png)

![N~1~-[3-(1H-IMIDAZOL-1-YL)PROPYL]-2-[(4-METHYLBENZOYL)AMINO]BENZAMIDE](/img/structure/B3910403.png)
![N-[(E)-3-(3-methylanilino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]thiophene-2-carboxamide](/img/structure/B3910414.png)
